molecular formula C21H15ClN2O4S B2676070 3-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 1797269-04-5

3-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2676070
CAS RN: 1797269-04-5
M. Wt: 426.87
InChI Key: SYOIVEQVOQVZNQ-UHFFFAOYSA-N
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Description

The compound “3-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a chlorophenyl group, a furan ring, a thiophene ring, an isoxazole ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole ring and the thiophene ring would likely contribute to the compound’s aromaticity, while the carboxamide group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .

Scientific Research Applications

Catalytic Synthesis and Antioxidant Agents

A study by Prabakaran, Manivarman, and Bharanidharan (2021) involves the synthesis of novel chalcone derivatives closely related to the requested compound. These derivatives were synthesized using TiO2-ZnS in ethanol under reflux conditions. The synthesized compounds were tested for in vitro antioxidant activity against DPPH, showing potential as antioxidants. The study also includes ADMET, QSAR, and molecular modeling studies, highlighting the compound's interactions with protein tyrosine kinase and its potential as a therapeutic agent due to strong hydrogen bonding with the enzyme (Prabakaran, Manivarman, & Bharanidharan, 2021).

Antimicrobial Activity

Arora, Saravanan, Mohan, and Bhattacharjee (2013) described the synthesis of thiophenes, employing the Gewald reaction, that bear resemblance to the core structure of the requested compound. These synthesized thiophenes were further treated to yield Schiff bases, which were characterized and tested for antimicrobial activity. The results indicate potential antimicrobial applications, showcasing the importance of structural motifs present in the requested compound for developing antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Antiinflammatory and Antibacterial Agents

Ravula, Babu, Manich, Rika, Chary, and Ch (2016) conducted a study on pyrazoline derivatives, which shares a furan moiety with the requested compound. These derivatives exhibited significant in vivo antiinflammatory and in vitro antibacterial activity. The study emphasizes the potential of such structures in developing drugs with antiinflammatory and antibacterial properties (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated for potential use as a pharmaceutical or as a material in organic electronics .

properties

IUPAC Name

3-(2-chlorophenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4S/c1-12-18(19(24-28-12)14-5-2-3-6-15(14)22)21(26)23-11-13-8-9-17(29-13)20(25)16-7-4-10-27-16/h2-10H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOIVEQVOQVZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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